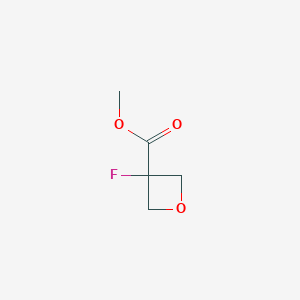

Methyl 3-fluorooxetane-3-carboxylate

Description

Methyl 3-fluorooxetane-3-carboxylate is a fluorinated heterocyclic compound featuring a four-membered oxetane ring substituted with a fluorine atom and a methyl ester group at the 3-position. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the fluorine atom and the strained oxetane ring. Its structural rigidity and polar characteristics make it a valuable building block for drug design, particularly in enhancing metabolic stability and bioavailability of pharmaceutical candidates.

Properties

IUPAC Name |

methyl 3-fluorooxetane-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO3/c1-8-4(7)5(6)2-9-3-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASNVDULADFKPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-fluorooxetane-3-carboxylate typically involves the reaction of 3-fluorooxetan-3-ol with methyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the oxetane is replaced by the carboxylate ester group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-fluorooxetane-3-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Oxidation and Reduction: Common oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

Nucleophilic Substitution: Products would vary depending on the nucleophile used.

Hydrolysis: The major product would be 3-fluorooxetane-3-carboxylic acid.

Oxidation and Reduction: Products would depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its derivatives may have biological activity, making it a candidate for drug development.

Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 3-fluorooxetane-3-carboxylate would depend on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 3-fluorooxetane-3-carboxylate with its closest analogs based on structural similarity, functional groups, and inferred physicochemical properties. Data from diverse sources, including computational similarity assessments and methyl ester analogs, are referenced.

2.1. Methyl 3-methyloxetane-3-carboxylate (CAS 1260670-18-5)

- Structural Similarity : 0.92 .

- Key Differences : The fluorine atom at the 3-position is replaced by a methyl group.

- Reduced polarity compared to the fluoro analog may lower solubility in polar solvents. The absence of fluorine could decrease metabolic stability in biological systems.

2.2. 3-Methyl-oxetane-3-carbaldehyde (CAS 99419-31-5)

- Structural Similarity : 0.82 .

- Key Differences : The methyl ester group is replaced by an aldehyde.

- Implications: The aldehyde group increases reactivity (e.g., susceptibility to oxidation or nucleophilic attack). Lower stability under basic or aqueous conditions compared to the ester analog. Potential applications in click chemistry or as a precursor for further derivatization.

2.3. Tetrahydrofuran-3-carboxylic Acid (CAS 89364-31-8)

- Structural Similarity : 0.71 .

- Key Differences : The oxetane ring is replaced by a five-membered tetrahydrofuran (THF) ring, and the methyl ester is replaced by a carboxylic acid.

- Implications :

- The THF ring’s reduced ring strain may lower reactivity in ring-opening reactions.

- The carboxylic acid group enhances acidity (pKa ~4–5) compared to the ester (pKa ~10–12).

- Broader applicability in polymer chemistry due to the acid functionality.

2.4. Methyl 3-aminocyclopentanecarboxylate (CAS 1314922-38-7)

- Structural Similarity: Not explicitly quantified, but relevant as a methyl ester with a nitrogen substituent .

- Key Differences : A cyclopentane ring replaces the oxetane, and an amine group substitutes the fluorine.

- Increased conformational flexibility due to the five-membered ring. Likely differences in pharmacokinetic properties (e.g., absorption, distribution).

Physicochemical and Functional Comparisons

| Property | This compound | Methyl 3-methyloxetane-3-carboxylate | 3-Methyl-oxetane-3-carbaldehyde |

|---|---|---|---|

| Ring Strain | High (oxetane) | High (oxetane) | High (oxetane) |

| Polarity | High (fluorine + ester) | Moderate (methyl + ester) | Moderate (aldehyde) |

| Reactivity | Susceptible to nucleophilic ring-opening | Less reactive than fluoro analog | Highly reactive (aldehyde) |

| Bioavailability | Enhanced metabolic stability | Reduced metabolic stability | Limited data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.